3,5-Dimethoxy-4-(2-propenyloxy)benzeneethanamine hydrochloride

描述

Allylescaline is a derivative of the phenethylamine escaline in which an allyl group replaces the ethyl group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research purposes.

作用机制

- Allylescaline primarily interacts with serotonin receptors, particularly the 5-hydroxytryptamine-2A (5-HT2A) receptor . This receptor is found on the dendrites of neurons and plays a crucial role in transmitting signals via neurotransmitters. It is a major excitatory receptor in the brain .

Target of Action

生化分析

Biochemical Properties

It is known that Allylescaline Hydrochloride has a molecular formula of C13H19NO3•Cl and a molecular weight of 273.76 .

Cellular Effects

It is known that Allylescaline Hydrochloride produces an entactogenic warmth, an entheogenic effect, and a feeling of flowing energy .

Molecular Mechanism

It is known that Allylescaline Hydrochloride is closely related in structure to mescaline , suggesting that it may share similar mechanisms of action.

Temporal Effects in Laboratory Settings

It is known that the dosage range is listed as 20–35 mg, and the duration 8–12 hours .

Dosage Effects in Animal Models

The effects of Allylescaline Hydrochloride at different dosages in animal models have not been extensively studied

Metabolic Pathways

It is known that Allylescaline Hydrochloride is closely related in structure to mescaline , suggesting that it may share similar metabolic pathways.

Transport and Distribution

It is known that Allylescaline Hydrochloride is closely related in structure to mescaline , suggesting that it may share similar transport and distribution mechanisms.

Subcellular Localization

It is known that Allylescaline Hydrochloride is closely related in structure to mescaline , suggesting that it may share similar subcellular localization patterns.

生物活性

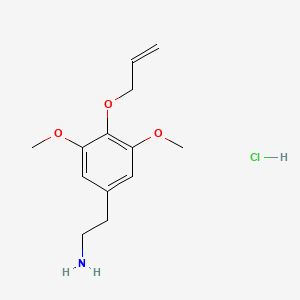

3,5-Dimethoxy-4-(2-propenyloxy)benzeneethanamine hydrochloride is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H17ClN2O3

- Molecular Weight : 270.73 g/mol

The biological activity of this compound is primarily mediated through its interaction with serotonin receptors, particularly the 5-HT2A receptor. Research indicates that compounds with similar structures often exhibit agonistic properties at these receptors, leading to various psychoactive effects.

Biological Activity

- Serotonergic Activity : The compound is believed to act as a serotonin receptor agonist. This activity is significant in the context of mood regulation and has implications for the treatment of psychiatric disorders.

- Psychoactive Effects : Compounds in this class are often associated with hallucinogenic properties. The interaction with 5-HT2A receptors can lead to alterations in perception and cognition.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, potentially enhancing serotonergic signaling.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally related to this compound:

- Study on Hallucinogenic Effects : A study highlighted the effects of similar compounds on human subjects, demonstrating significant alterations in sensory perception and emotional states when administered at low doses .

- Toxicological Reports : Case reports involving intoxication from related compounds have provided insights into the safety profile and potential risks associated with use. For instance, a case study documented severe neurological symptoms following ingestion of a structurally similar compound .

Data Table

The following table summarizes key findings related to the biological activity of this compound and related compounds:

属性

IUPAC Name |

2-(3,5-dimethoxy-4-prop-2-enoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3;/h4,8-9H,1,5-7,14H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXGQXQKZDAMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC=C)OC)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39201-76-8 | |

| Record name | Allylescaline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039201768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYLESCALINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S268RLL48H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。